molecular formula C18H15ClN4 B13378776 7-chloro-8,10-dimethyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline

7-chloro-8,10-dimethyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline

Cat. No.: B13378776
M. Wt: 322.8 g/mol
InChI Key: PSWSWZIYNHHYHB-UHFFFAOYSA-N
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Description

7-chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline is a heterocyclic compound with a complex structure that includes a quinoxaline core fused with a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-chloro-3-phenylquinoxaline with hydrazine derivatives can lead to the formation of the desired pyridazinoquinoxaline structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce various dihydro derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline involves its interaction with specific molecular targets. For instance, it can bind to DNA or proteins, leading to the inhibition of cellular processes such as replication and transcription. This binding can induce apoptosis in cancer cells by arresting the cell cycle at the G0/G1 phase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline lies in its fused ring system, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15ClN4

Molecular Weight

322.8 g/mol

IUPAC Name

7-chloro-8,10-dimethyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline

InChI

InChI=1S/C18H15ClN4/c1-11-8-17-15(9-13(11)19)20-16-10-14(12-6-4-3-5-7-12)21-22-18(16)23(17)2/h3-10,20H,1-2H3

InChI Key

PSWSWZIYNHHYHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)NC3=CC(=NN=C3N2C)C4=CC=CC=C4

Origin of Product

United States

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